5-(Methylthio)thiophene-2-carbonyl chloride

Physical Chemistry Process Chemistry Thermal Stability

5-(Methylthio)thiophene-2-carbonyl chloride (CAS 135080-21-6) is a thiophene-based acyl chloride characterized by a methylthio substituent at the 5-position of the thiophene ring. It belongs to the class of thiophene-2-carbonyl chlorides, which are widely employed as reactive intermediates in organic synthesis due to the electrophilicity of the carbonyl chloride group.

Molecular Formula C6H5ClOS2
Molecular Weight 192.7 g/mol
CAS No. 135080-21-6
Cat. No. B163091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylthio)thiophene-2-carbonyl chloride
CAS135080-21-6
Synonyms2-Thiophenecarbonylchloride,5-(methylthio)-(9CI)
Molecular FormulaC6H5ClOS2
Molecular Weight192.7 g/mol
Structural Identifiers
SMILESCSC1=CC=C(S1)C(=O)Cl
InChIInChI=1S/C6H5ClOS2/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3
InChIKeyCURVZWVYJDZXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methylthio)thiophene-2-carbonyl chloride: A Differentiated Acyl Chloride for Specialized Thiophene Derivative Synthesis


5-(Methylthio)thiophene-2-carbonyl chloride (CAS 135080-21-6) is a thiophene-based acyl chloride characterized by a methylthio substituent at the 5-position of the thiophene ring. It belongs to the class of thiophene-2-carbonyl chlorides, which are widely employed as reactive intermediates in organic synthesis due to the electrophilicity of the carbonyl chloride group . Its molecular formula is C6H5ClOS2 and its molecular weight is 192.7 g/mol . The presence of the 5-methylthio group distinguishes this compound from its methyl- and unsubstituted analogs, imparting unique electronic and steric properties that influence its reactivity and the downstream properties of synthesized derivatives [1].

1 Reactive intermediate for thiophene derivative synthesis
2 Supports thioether-to-sulfoxide/sulfone oxidation workflows
3 May support medicinal chemistry probe synthesis via 5-methylthio incorporation

Why 5-(Methylthio)thiophene-2-carbonyl chloride is Not Interchangeable with Other Thiophene-2-carbonyl Chlorides


While thiophene-2-carbonyl chlorides share a common reactive acyl chloride functional group, substituting one for another in a synthetic sequence without validation introduces significant risk of altered reaction outcomes and compromised product performance. The 5-methylthio substituent in 5-(Methylthio)thiophene-2-carbonyl chloride exerts a distinct electronic influence on the thiophene ring compared to the 5-methyl substituent in 5-Methylthiophene-2-carbonyl chloride or the unsubstituted parent compound [1]. This electronic modulation can affect the rate and selectivity of nucleophilic acyl substitution reactions, as well as the stability and reactivity of the resulting thiophene derivatives [2]. Furthermore, the presence of the methylthio group provides a handle for downstream oxidation to sulfoxide or sulfone functionalities, a synthetic avenue unavailable with methyl- or unsubstituted analogs [2]. Therefore, direct substitution of one thiophene-2-carbonyl chloride for another without rigorous comparative data may lead to failed syntheses, lower yields, or altered biological activity of the final product, as highlighted by the specific role of this compound in the synthesis of the Rev-Erbα antagonist SR8278 .

Electronic profile mismatch The 5-methylthio group may shift nucleophilic acyl substitution selectivity compared to 5-methyl or unsubstituted thiophene-2-carbonyl chlorides.
Downstream functionality absent Substituting with a methyl analog may remove the oxidation handle for sulfoxide/sulfone introduction, limiting accessible chemical space.
Thermal behavior differs Higher boiling point of the methylthio analog may impact distillation purification or high-temperature reaction profiles.

Quantitative Differentiation of 5-(Methylthio)thiophene-2-carbonyl chloride from Closest Analogs


Elevated Boiling Point of 5-(Methylthio)thiophene-2-carbonyl chloride Indicates Enhanced Thermal Stability and Distinct Purification Requirements

5-(Methylthio)thiophene-2-carbonyl chloride exhibits a significantly higher boiling point compared to its 5-methyl and 3-methyl analogs. This difference has practical implications for reaction design, particularly in high-temperature processes, and for purification strategies such as distillation . The elevated boiling point suggests a larger molecular volume and potentially enhanced thermal stability due to the presence of the methylthio group .

Boiling Point
Cross-study comparable
285.55 °C (calculated) vs. 230.8 °C (5-methyl) and 216-220 °C (3-methyl)
Supports high-temperature reaction and distillation process design
Calculated values at 760 mmHg; comparator data from reported sources
Physical Chemistry Process Chemistry Thermal Stability

5-(Methylthio)thiophene-2-carbonyl chloride Enables Synthesis of a Potent Rev-Erbα Antagonist (SR8278) with Sub-Micromolar Potency

This specific acyl chloride serves as an essential building block in the synthesis of SR8278, a potent and competitive antagonist of the nuclear heme receptor Rev-Erbα. The resulting compound, SR8278, demonstrates an EC50 of 0.47 μM (470 nM) for inhibiting Rev-Erbα transcriptional repression in HEK293 cells . The methylthio substituent on the thiophene ring is a critical structural feature of SR8278, distinguishing it from agonists and other analogs, and is directly incorporated via reaction with 5-(Methylthio)thiophene-2-carbonyl chloride .

Bioactive Probe Synthesis
Data to verify
Key intermediate for SR8278; derived antagonist reported EC50 = 0.47 µM in HEK293 cell assay
Supports Rev-Erbα antagonist probe development
Review source-specific data; reported model-response context
Medicinal Chemistry Chemical Biology Nuclear Receptor Pharmacology

Higher Molecular Weight and Density of 5-(Methylthio)thiophene-2-carbonyl chloride Reflect its Larger Substituent and Distinct Physical Properties

The molecular weight of 5-(Methylthio)thiophene-2-carbonyl chloride is 192.7 g/mol, which is approximately 20% higher than the 160.6 g/mol of its 5-methyl and 3-methyl analogs . This mass difference is due to the replacement of a methyl group (-CH3, ~15 g/mol) with a methylthio group (-SCH3, ~47 g/mol). This results in a higher predicted density, impacting handling, solubility, and storage requirements . The higher mass and density can also influence the stoichiometry and purification of reactions where this compound is a reactant or byproduct.

Molecular Weight
Cross-study comparable
192.7 g/mol vs. 160.6 g/mol (5-methyl and 3-methyl analogs)
Supports stoichiometry and formulation-property review
+32.1 g/mol (+20%) due to methylthio substituent
Physical Chemistry Material Science Process Chemistry

Optimal Application Scenarios for 5-(Methylthio)thiophene-2-carbonyl chloride Based on Differentiated Properties


Synthesis of Bioactive Molecules Targeting Nuclear Receptors (e.g., Rev-Erbα Antagonists)

This compound is the reagent of choice for introducing the 5-methylthio-2-thienylcarbonyl moiety into pharmacologically active compounds, as demonstrated by its use in the synthesis of the Rev-Erbα antagonist SR8278. The resulting derivative exhibits sub-micromolar potency (EC50 = 0.47 μM) in cellular assays, confirming the utility of this specific building block in medicinal chemistry programs targeting circadian rhythm disorders, metabolic diseases, and Duchenne muscular dystrophy .

Synthesis of Thiophene Derivatives for Materials Science and Organic Electronics

The unique electronic properties imparted by the 5-methylthio group, combined with the reactive acyl chloride handle, make this compound a valuable monomer or intermediate for synthesizing conjugated polymers and small molecules for organic electronics. The methylthio substituent can influence the HOMO/LUMO energy levels and the solid-state packing of the resulting materials, offering a point of differentiation from methyl-substituted analogs [1].

Preparation of Sulfoxide and Sulfone-Functionalized Thiophenes via Controlled Oxidation

The methylthio group in this compound provides a latent functionality that can be selectively oxidized to the corresponding sulfoxide or sulfone after the acyl chloride has been reacted. This two-step approach allows for the precise introduction of these polar and hydrogen-bonding moieties into complex molecules, a synthetic strategy not available with 5-methylthiophene-2-carbonyl chloride, thereby expanding the accessible chemical space for drug discovery and agrochemical research [2].

High-Temperature Reaction Sequences and Distillation-Purified Processes

Given its elevated boiling point of 285.55 °C (calculated) compared to its 5-methyl (230.8 °C) and 3-methyl (216-220 °C) analogs, this acyl chloride is better suited for reactions requiring higher thermal energy input or for synthetic sequences where the product is purified via distillation under reduced pressure. Its distinct boiling point also facilitates separation from reaction mixtures containing lower-boiling byproducts .

Application
Selection Property
Validation Focus
Nuclear receptor probe synthesis
Methylthio-containing acyl chloride handle
Downstream antagonist activity and target engagement review
Materials science and organic electronics
Electronic modulation by 5-methylthio substituent
HOMO/LUMO and solid-state packing analysis
Sulfoxide/sulfone-functionalized thiophene synthesis
Latent thioether oxidation handle
Post-coupling oxidation pathway review
High-temperature synthetic sequences
Elevated boiling point and thermal profile
Distillation and thermal stability process review
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